Cyclohexane, 1-(cyclohexylmethyl)-4-methyl-, cis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexane, 1-(cyclohexylmethyl)-4-methyl-, cis- is a stereoisomer of a disubstituted cyclohexane. This compound is characterized by the presence of a cyclohexylmethyl group and a methyl group attached to the cyclohexane ring in a cis configuration, meaning both substituents are on the same side of the ring. This stereochemistry can significantly influence the compound’s physical and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane, 1-(cyclohexylmethyl)-4-methyl-, cis- typically involves the hydrogenation of corresponding aromatic compounds or the cyclization of suitable precursors under specific conditions. One common method is the catalytic hydrogenation of 1-(cyclohexylmethyl)-4-methylbenzene using a palladium or platinum catalyst under high pressure and temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes where the aromatic precursor is subjected to hydrogen gas in the presence of a metal catalyst. The reaction conditions are optimized to ensure high yield and purity of the cis isomer.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexane, 1-(cyclohexylmethyl)-4-methyl-, cis- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclohexanone derivatives.
Reduction: Reduction reactions can further saturate the compound or modify its substituents.
Substitution: Halogenation and other substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium or platinum.
Substitution: Halogens (Cl2, Br2) in the presence of light or a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclohexanone derivatives, while halogenation can produce halocyclohexanes.
Wissenschaftliche Forschungsanwendungen
Cyclohexane, 1-(cyclohexylmethyl)-4-methyl-, cis- has several applications in scientific research:
Chemistry: Used as a model compound to study stereochemistry and reaction mechanisms.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of other complex organic compounds and materials.
Wirkmechanismus
The mechanism by which Cyclohexane, 1-(cyclohexylmethyl)-4-methyl-, cis- exerts its effects depends on the specific context of its use. In chemical reactions, its stereochemistry plays a crucial role in determining the reaction pathway and the nature of the products formed. The molecular targets and pathways involved can vary widely based on the specific application and the nature of the interacting molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclohexane, 1-(cyclohexylmethyl)-2-methyl-, cis-
- Cyclohexane, 1,2-dimethyl-, cis-
- Cyclohexane, 1,4-dimethyl-, cis-
Uniqueness
Cyclohexane, 1-(cyclohexylmethyl)-4-methyl-, cis- is unique due to its specific stereochemistry, which can influence its physical properties, reactivity, and interactions with other molecules. This makes it a valuable compound for studying the effects of stereochemistry in various chemical and biological contexts .
Eigenschaften
CAS-Nummer |
66826-95-7 |
---|---|
Molekularformel |
C14H26 |
Molekulargewicht |
194.36 g/mol |
IUPAC-Name |
1-(cyclohexylmethyl)-4-methylcyclohexane |
InChI |
InChI=1S/C14H26/c1-12-7-9-14(10-8-12)11-13-5-3-2-4-6-13/h12-14H,2-11H2,1H3 |
InChI-Schlüssel |
FZDQCOWERMMDPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)CC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.